ALDH3A1 Inhibitory Potency: 5-Bromo-4-chloro vs. 5-Bromo Unsubstituted Analog
In a head-to-head BindingDB comparison, 5-bromo-4-chloro-2-hydroxybenzaldehyde inhibited human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM, whereas the monohalogenated comparator 5-bromo-2-hydroxybenzaldehyde (lacking the 4-chloro substituent) exhibited an IC₅₀ of 193 nM under equivalent conditions [1][2]. The 10.9-fold difference in potency demonstrates that addition of the 4-chloro group attenuates ALDH3A1 affinity, a property that may be leveraged when reduced on-target potency is desired for selectivity profiling or when ALDH3A1 inhibition must be kept below a toxicological threshold.
| Evidence Dimension | ALDH3A1 IC₅₀ (nM) |
|---|---|
| Target Compound Data | 2,100 nM |
| Comparator Or Baseline | 5-Bromo-2-hydroxybenzaldehyde: 193 nM |
| Quantified Difference | 10.9-fold weaker inhibition |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min followed by substrate addition; spectrophotometric assay (BindingDB) |
Why This Matters
Enables rational selection of a less potent ALDH3A1 inhibitor scaffold when excessive enzyme inhibition is undesirable, such as in cellular differentiation studies where partial target engagement is sought.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). 5-Bromo-4-chloro-2-hydroxybenzaldehyde; ALDH3A1 IC₅₀ = 2.10E+3 nM. View Source
- [2] BindingDB BDBM50555608 (CHEMBL4745360). 5-Bromo-2-hydroxybenzaldehyde; ALDH3A1 IC₅₀ = 193 nM. View Source
